2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxy-5-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c21-18-3-1-2-4-19(18)29(26,27)25-11-7-17(8-12-25)28-20-23-13-16(14-24-20)15-5-9-22-10-6-15/h1-6,9-10,13-14,17H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQUFYBXZGCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is typically constructed via multi-component reactions (MCRs). A one-pot condensation of ethyl cyanoacetate , thiourea , and aryl aldehydes under basic conditions (e.g., KHCO₃ in ethanol) yields 6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles. For the target compound, a pyridin-4-yl substituent is introduced at C5 using pyridine-4-carboxaldehyde as the aryl aldehyde component.
Example protocol :
Functionalization at C2
The thiol group at C2 is replaced with a hydroxyl group via hydrazinolysis :
-
Treat the thiol intermediate with hydrazine hydrate in refluxing ethanol to yield 5-(pyridin-4-yl)pyrimidin-2-ol .
Synthesis of 1-(2-Fluorobenzenesulfonyl)piperidin-4-ol
Piperidine Hydroxylation
Piperidin-4-ol is commercially available or synthesized via hydrogenation of pyridine derivatives.
Sulfonylation at N1
Sulfonylation is achieved using 2-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions:
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Dissolve piperidin-4-ol (10 mmol) in dichloromethane (DCM) with triethylamine (12 mmol).
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Add 2-fluorobenzenesulfonyl chloride (10 mmol) dropwise at 0°C and stir for 4 hours.
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Isolate 1-(2-fluorobenzenesulfonyl)piperidin-4-ol via column chromatography (yield: 85%).
Etherification: Coupling Pyrimidine and Piperidine Moieties
Activation of C2 Hydroxyl Group
The hydroxyl group on the pyrimidine is activated as a leaving group (e.g., chloride) using POCl₃:
Nucleophilic Substitution with Piperidine Derivative
The chloride at C2 undergoes nucleophilic displacement with 1-(2-fluorobenzenesulfonyl)piperidin-4-ol :
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Dissolve 2-chloro-5-(pyridin-4-yl)pyrimidine (5 mmol) and piperidin-4-ol derivative (5 mmol) in DMF.
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Add K₂CO₃ (10 mmol) and heat at 80°C for 12 hours.
-
Purify via recrystallization to yield the target compound (yield: 68%).
Alternative Routes and Optimization
Suzuki-Miyaura Coupling at C5
For late-stage diversification, the pyridinyl group can be introduced via Suzuki-Miyaura coupling :
Microwave-Assisted Synthesis
Reducing reaction times:
-
Perform the nucleophilic substitution step under microwave irradiation (150°C, 30 minutes) to achieve comparable yields (65–70%).
Analytical Characterization
Key data for the target compound :
-
¹H NMR (DMSO-d6): δ 8.75 (d, J = 5.4 Hz, 2H, pyridine-H), 8.20 (s, 1H, pyrimidine-H), 7.85–7.70 (m, 4H, sulfonylaryl-H), 4.90–4.80 (m, 1H, piperidine-OCH), 3.50–3.20 (m, 4H, piperidine-NCH₂).
-
HRMS : m/z calcd. for C₂₀H₁₈FN₅O₃S [M+H]⁺: 436.1134; found: 436.1128.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Variations in Piperidine-Sulfonyl Derivatives
- 1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine ()
- Key Differences : Replaces the pyrimidine-pyridin-4-yl system with a pyrrole ring. The 2-chloro-5-fluorobenzenesulfonyl group introduces steric and electronic differences compared to the 2-fluorobenzenesulfonyl group in the target compound.
- Implications : The chloro substituent may increase lipophilicity but reduce metabolic stability. Pyrrole’s aromaticity might alter binding affinity compared to pyrimidine-pyridine systems.
- Molecular Weight : Calculated as 384.83 g/mol (C₁₆H₁₅ClFN₂O₂S) vs. ~451.46 g/mol for the target compound (C₂₀H₁₈FN₅O₃S).
Pyrimidine-Based Analogues in Patent Literature ()
- {4-[6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-1-(3-fluoro-phenyl)-ethanone () Key Differences: Incorporates a methanesulfonyl group and ethanone moiety instead of the pyridin-4-yl group. Implications: Methanesulfonyl enhances solubility but may reduce membrane permeability. The ethanone group could introduce metabolic liabilities.
- 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine ()
- Key Differences : Replaces pyrimidine with pyrazolo-pyrimidine and adds an oxadiazole ring.
- Implications : Oxadiazole improves metabolic stability but may increase synthetic complexity. Pyrazolo-pyrimidine cores are often associated with kinase inhibition.
Chromeno-Pyrimidine Derivatives ()
- 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Key Differences: Chromeno-pyrimidine fused ring system with a thioxo group. Computational studies indicate drug-like properties (logP ~2.5, TPSA ~90 Ų), which may differ from the target compound due to the absence of a sulfonyl group .
Antimalarial Thiazol-Pyrimidine Hybrid ()
- 2-({4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-yl}amino)-1-(pyridin-4-yl)ethanol Key Differences: Ethanolamine linker and thiazole ring instead of a piperidinyloxy-sulfonyl group. Implications: The hydroxyl group in ethanol improves solubility (as seen in HPLC purity >95% and Rt = 0.63 min) but may confer instability under acidic conditions. The thiazole ring could enhance antimalarial activity, suggesting divergent therapeutic applications compared to the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- Structural Flexibility vs.
- Electron-Withdrawing Groups : The 2-fluorobenzenesulfonyl group likely enhances electrophilicity compared to chloro-fluoro or methanesulfonyl analogs, affecting binding kinetics .
- Therapeutic Potential: Pyridin-4-yl and pyrimidine motifs are prevalent in kinase inhibitors (e.g., EGFR, VEGFR), suggesting possible oncology applications, whereas thiazol-pyrimidine hybrids target infectious diseases .
Biological Activity
The compound 2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2548998-48-5 |
| Molecular Formula | C20H19FN4O3S |
| Molecular Weight | 414.5 g/mol |
This compound features a pyrimidine core substituted with a piperidine ring and a fluorobenzenesulfonyl group, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the fluorobenzenesulfonyl group enhances its affinity for certain proteins, potentially modulating their activity and leading to therapeutic effects.
Antiproliferative Activity
Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related pyrimidine derivatives can inhibit cell growth in breast, colon, and lung cancer models through mechanisms that do not involve direct inhibition of dihydrofolate reductase (DHFR) but rather through alternative pathways such as apoptosis induction or cell cycle arrest .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the antiproliferative activity of several pyrimidine derivatives against human cancer cell lines. The results indicated that compounds with similar structures to this compound showed IC50 values in the micromolar range, suggesting effective inhibition of cell proliferation .
- In Vivo Studies : In vivo studies have demonstrated that related compounds can significantly reduce tumor growth in xenograft models. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation, although specific pathways for this compound require further elucidation.
Absorption and Distribution
The lipophilicity imparted by the piperidine and sulfonyl groups suggests favorable absorption characteristics. Preliminary studies indicate that compounds with similar structures exhibit good oral bioavailability and distribution in tissues.
Metabolism and Excretion
Metabolic studies indicate that the compound may undergo phase I metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that could also possess biological activity. Excretion pathways remain to be fully characterized but are expected to involve renal clearance.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Biological Activity |
|---|---|
| This compound | Moderate antiproliferative activity against cancer cells |
| 4-(5-pyridin-4-yl-1H-[1,2,4]triazol-3-yl)-pyridine | High xanthine oxidase inhibitory activity; used for gout |
| 3-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine | Significant anti-inflammatory properties |
This table illustrates how variations in functional groups can influence the biological activities of related compounds.
Q & A
Q. Q1: What are the critical steps for synthesizing 2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine, and how can purity be optimized?
Answer:
- Step 1: Piperidine Intermediate Formation
Start with a piperidine derivative (e.g., 4-hydroxypiperidine). Introduce the 2-fluorobenzenesulfonyl group via nucleophilic substitution under inert conditions (e.g., DCM, 0–5°C) using triethylamine as a base to neutralize HCl byproducts . - Step 2: Coupling with Pyrimidine
React the sulfonylated piperidine with 5-(pyridin-4-yl)pyrimidine using Mitsunobu conditions (DIAD, PPh₃) to form the ether linkage. Monitor reaction progress via TLC (silica gel, 5% MeOH/DCM) . - Purification:
Use column chromatography (hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm structure via ¹H/¹³C NMR and HRMS .
Advanced Structural Analysis
Q. Q2: How can X-ray crystallography resolve ambiguities in the stereochemistry of the piperidin-4-yloxy moiety?
Answer:
- Crystal Growth:
Diffuse a solution of the compound in DMSO/EtOH (1:3) into a non-solvent (hexane) at 4°C. Crystals suitable for X-ray analysis typically form within 72 hours . - Data Collection:
Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELX-97 to determine bond angles, torsional strain in the piperidine ring, and sulfonyl group orientation . - Key Metrics:
- Torsion Angle (C-S-O-C): ~170° confirms minimal steric hindrance.
- Piperidine Chair Confirmation: C4-O bond axial position stabilizes the structure .
Biological Activity Profiling
Q. Q3: What in vitro assays are recommended to evaluate the compound’s kinase inhibition potential?
Answer:
- Assay Design:
Use a radiometric filter-binding assay (e.g., ADP-Glo™) against a panel of 50+ kinases (e.g., ALK, EGFR mutants). Include staurosporine as a positive control . - IC₅₀ Determination:
Structure-Activity Relationship (SAR) Studies
Q. Q4: How does fluorobenzenesulfonyl substitution impact target binding compared to non-fluorinated analogs?
Answer:
- Experimental Design:
Synthesize analogs with Cl, Br, or H at the sulfonyl para position. Test in parallel kinase assays (see Q3). - Key Findings:
- Fluorine Effect: 2-Fluorobenzenesulfonyl increases metabolic stability (t₁/₂ > 6 h in human microsomes) and enhances hydrophobic interactions in kinase pockets (ΔΔG = -1.2 kcal/mol vs. H-substituted) .
- Electron-Withdrawing Groups: Improve sulfonamide resonance, stabilizing the piperidine conformation .
Data Contradictions and Resolution
Q. Q5: How should discrepancies between computational docking predictions and experimental IC₅₀ values be addressed?
Answer:
- Troubleshooting Steps:
- Force Field Validation: Re-dock using OPLS4 (vs. default AMBER) to account for sulfonyl group polarization .
- Solvent Effects: Include explicit water molecules in MD simulations to model hydrogen bonding with the pyrimidine N1 atom .
- Crystal Structure Alignment: Overlay predicted poses with X-ray co-crystal structures (e.g., PDB 4CMI) to identify steric clashes missed in silico .
- Case Study:
A 10-fold overestimation of ALK binding affinity was resolved by adjusting for entropic penalties from rigid piperidine conformers .
In Vivo Efficacy and Pharmacokinetics
Q. Q6: What strategies improve oral bioavailability of this compound in rodent models?
Answer:
- Formulation:
Use a nanosuspension (particle size <200 nm) with poloxamer 407 to enhance dissolution rate (pH 6.8 buffer) . - PK Parameters:
- Tissue Distribution:
LC-MS/MS analysis shows 5:1 tumor-to-plasma ratio, attributed to the pyridine ring’s passive diffusion .
Stability and Degradation Pathways
Q. Q7: How does the compound degrade under accelerated stability conditions (40°C/75% RH), and what mitigates this?
Answer:
- Degradation Products (HPLC-MS):
- Major Pathway: Hydrolysis of the sulfonamide bond (t₁/₂ = 14 days).
- Minor Pathway: Oxidative ring-opening of the piperidine (5% after 30 days) .
- Mitigation:
- Lyophilization: Store as a lyophilized powder with trehalose (5% w/w) to reduce water activity.
- Packaging: Use amber vials with nitrogen headspace to prevent photooxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
